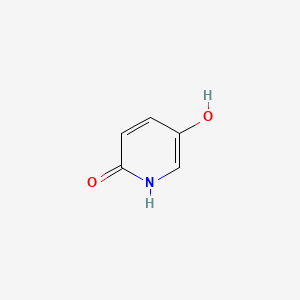

2,5-Dihydroxypyridine

Description

Historical Context and Significance in Chemical and Biological Research

The history of 2,5-dihydroxypyridine (B106003) is closely linked to the study of pyridine (B92270) derivative metabolism. It was identified as a key intermediate in the microbial degradation of several pyridine compounds, including nicotine (B1678760) and nicotinic acid. ias.ac.in Early research established that various microorganisms utilize specific enzymatic pathways to break down these compounds, with 2,5-DHP often emerging as a central metabolite before the pyridine ring is cleaved. ias.ac.in For instance, in some bacteria, the breakdown of nicotine proceeds through the formation of 6-hydroxy-3-succinoylpyridine, which is then converted to 2,5-DHP. ias.ac.in Similarly, it is an intermediate in the catabolism of 3-hydroxypyridine (B118123) and picolinic acid in certain microbes. nih.gov

From a chemical synthesis perspective, early methods for producing 2,5-DHP were established, such as the Elbs peroxydisulfate (B1198043) oxidation of 2-pyridone, a reaction reported in a 1958 study by Behrman and Pitt. google.comtandfonline.com However, these traditional chemical methods were often complex, produced hazardous byproducts, and suffered from low yields (11-34%), which made the position-specific introduction of hydroxyl groups challenging and hindered large-scale industrial application. google.comresearchgate.net The compound has also been identified as a naturally occurring molecule in the single-celled organism Euglena gracilis. nih.govsmolecule.com This dual presence, as a natural product and a key metabolic intermediate, underscored its significance in both biological and chemical research from an early stage.

Academic Importance of the this compound Scaffold

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to numerous natural products and synthetic drugs. mdpi.com The this compound structure is of particular academic interest due to several key features. Its two hydroxyl groups allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes. This property is central to its role as a substrate in various metabolic pathways.

The compound exists in tautomeric forms, primarily as 5-hydroxy-2-pyridone in the solid state. tandfonline.com This chemical characteristic influences its reactivity and how it is recognized by enzymes. The 2,5-DHP scaffold is a crucial intermediate for dioxygenase enzymes, which catalyze the oxidative cleavage of the pyridine ring—a vital step in the biodegradation of many environmental pollutants. nih.govacs.org For example, the enzyme this compound 5,6-dioxygenase (NicX) specifically acts on 2,5-DHP to convert it into N-formylmaleamic acid. acs.org

Furthermore, the 2,5-DHP structure serves as a valuable building block in synthetic organic chemistry. smolecule.com Its functional groups can be modified to create more complex molecules, making it a useful precursor in the synthesis of pharmaceuticals and agrochemicals. google.com The challenge of its synthesis has also spurred the development of novel catalytic methods, including gold-catalyzed reactions, to construct the dihydropyridine (B1217469) system more efficiently. researchgate.netacs.org

Overview of Current Research Trajectories for this compound

Modern research on this compound is advancing on several fronts, driven by its relevance in biotechnology, environmental science, and medicinal chemistry.

A significant area of current research is its role in bioremediation. Scientists are investigating the metabolic pathways of bacteria that can degrade toxic pyridine derivatives, with 2,5-DHP being a central intermediate. nih.govasm.org A notable discovery is the characterization of 2-hydroxypyridine (B17775) 5-monooxygenase, an enzyme that catalyzes the conversion of 2-hydroxypyridine to 2,5-DHP in Burkholderia sp. strain MAK1, offering a pathway that avoids the accumulation of toxic pigments. nih.govasm.org These biocatalysts are being explored for their potential in cleaning up environments contaminated with pyridine-based compounds. smolecule.com

In the field of enzymology, detailed mechanistic studies of the enzymes that process 2,5-DHP are a major focus. Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are being used to elucidate the precise mechanism of enzymes like this compound dioxygenase (NicX). acs.orgresearchgate.netacs.org This research provides fundamental insights into how these non-heme iron oxygenases activate molecular oxygen to break the stable pyridine ring. acs.orgresearchgate.net

Refining the synthesis of 2,5-DHP and its derivatives remains an active research trajectory. To overcome the limitations of traditional chemical synthesis, biocatalytic methods are being developed. researchgate.net For example, immobilized enzymes from Pseudomonas species have been used to produce 2,5-DHP with high efficiency and conversion rates, offering a more sustainable and commercially viable production process. mdpi.com Concurrently, new chemical synthesis routes, such as those using gold catalysis or improved multi-step procedures starting from materials like dimethyl maleate (B1232345) and nitromethane (B149229), are being explored to enhance yield and purity. researchgate.netgoogle.com

Finally, the 2,5-DHP scaffold is being leveraged in drug discovery. Derivatives of the closely related 2,5-dihydroxyterephthalamide have been designed and synthesized as multifunctional agents for potential use in treating Alzheimer's disease. nih.gov Additionally, transition metal complexes incorporating a 5-chloro-2,3-dihydroxypyridine ligand have shown significant antineoplastic activity, indicating the potential of this scaffold in developing new cancer therapies. tandfonline.com

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation / Gene | Source Organism | Function | Reference(s) |

| This compound 5,6-Dioxygenase | NicX | Pseudomonas putida | Catalyzes the oxidative ring cleavage of 2,5-DHP to N-formylmaleamic acid. | acs.orgacs.org |

| 2-Hydroxypyridine 5-Monooxygenase | HpdABCDE | Burkholderia sp. MAK1 | Catalyzes the hydroxylation of 2-hydroxypyridine to form 2,5-DHP. | nih.govasm.org |

| 6-hydroxy-3-succinoylpyridine hydroxylase | HSPHZZ | Pseudomonas sp. ZZ-5 | Converts 6-hydroxy-3-succinoylpyridine into 2,5-DHP. | |

| Nicotinate Dehydrogenase | NicC | Pseudomonas putida | Catalyzes the formation of 2,5-DHP from 6-hydroxynicotinic acid. | nih.gov |

| This compound Dioxygenase | HpdF | Burkholderia sp. MAK1 | Similar to NicX, acts on 2,5-DHP as a substrate for ring cleavage. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPEDOMXOLANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199504 | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84719-33-5, 5154-01-8 | |

| Record name | 2,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dihydroxypyridine

Chemical Synthesis Approaches

The chemical synthesis of 2,5-Dihydroxypyridine (B106003) (2,5-DHP) has evolved from traditional, often low-yielding methods to more efficient and safer modern strategies. These approaches include classical oxidation reactions, advanced catalytic systems, and novel multi-step syntheses designed for higher purity and yield.

Conventional Chemical Synthetic Routes to this compound

Historically, the synthesis of this compound has been approached through several conventional routes, often involving the hydroxylation of a pyridine (B92270) precursor. One of the most established methods is the Elbs peroxydisulfate (B1198043) oxidation applied to 2-pyridone. tandfonline.com This reaction represents a simpler alternative to earlier multi-step procedures that suffered from low yields. tandfonline.com The process involves treating 2-pyridone with potassium peroxydisulfate, which, after hydrolysis of an intermediate sulfate (B86663) ester, yields the desired this compound. tandfonline.com Improvements to this method have focused on optimizing reaction conditions and simplifying purification to increase the yield and reproducibility. tandfonline.com

Another conventional approach involves the direct hydroxylation of hydroxypyridines. For instance, reacting 3-hydroxypyridine (B118123) with peroxodisulfuric acid in the presence of sulfuric acid can produce this compound. google.com However, a significant challenge in these methods is controlling the regioselectivity—introducing the second hydroxyl group at the desired position on the pyridine ring is often difficult. google.com

A more recent and efficient conventional method involves a two-step process starting with a maleic diester and nitromethane (B149229). google.com This route, detailed in patent literature, involves the condensation of the diester with nitromethane using an organic base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a nitro-pentenoate intermediate. This intermediate then undergoes hydrogenation cyclization with a palladium on carbon catalyst to produce this compound with high purity and yields reportedly between 93.1% and 94.0%. google.com This method offers significant advantages by avoiding hazardous reagents and using safer solvents like methanol (B129727) or ethanol.

Gold-Catalyzed Reactions in Dihydropyridine (B1217469) Systems (General Principles and Relevance)

Gold catalysis has emerged as a powerful tool in modern organic synthesis, and its principles are relevant to the formation of dihydropyridine structures. While not a direct synthesis for this compound itself, gold-catalyzed reactions provide an efficient pathway to the core 2,5-dihydropyridine (B1254413) scaffold. researchgate.netacs.org

A key example is the reaction between β-ketoesters and propargylamines, catalyzed by a gold(III) salt such as sodium tetrachloroaurate (B171879) (NaAuCl₄). researchgate.netacs.org This process leads to the formation of functionalized 2,5-dihydropyridine derivatives in moderate to high yields. acs.org The reaction capitalizes on the ability of the gold catalyst to activate the alkyne group of the propargylamine, facilitating a cyclization cascade with the β-ketoester. This methodology is significant as it constructs the elusive 2,5-dihydropyridine ring system, which can be a precursor for potentially bioactive compounds. researchgate.netacs.org The lack of efficient methods to create this specific scaffold has historically limited research into its applications, a gap that gold-catalyzed strategies help to fill. researchgate.net

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic chemistry have introduced novel strategies for producing functionalized pyridines, which are relevant to the synthesis of this compound precursors. A significant development is the two-step synthesis from maleic diesters and nitromethane, which stands out as a methodological advancement over older, less efficient methods. google.com Its high yield, purity, and improved safety profile mark a substantial improvement in the field. google.com

Synthesis of this compound from Maleic Diesters

| Starting Diester | Catalyst (Step 1) | Catalyst (Step 2) | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl maleate (B1232345) | DBU | Palladium on Carbon | 99.7 | 93.1 | google.com |

| Diethyl maleate | DBN | Palladium on Carbon | 99.6 | 93.6 | google.com |

| Di-tert-butyl maleate | DBU | Palladium on Carbon | 99.6 | 93.6 | google.com |

| Diisopropyl maleate | DBU | Palladium on Carbon | 99.8 | 94.0 | google.com |

Furthermore, cutting-edge research has focused on the selective C-H hydroxylation of the pyridine ring, a traditionally challenging transformation. nih.govacs.org One such novel strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free method uses UV light to convert pyridine N-oxides into a reactive oxaziridine (B8769555) intermediate, which then rearranges to introduce a hydroxyl group at the C3 position. acs.orgthieme-connect.com While this method directly produces 3-hydroxypyridines, these compounds are known starting materials for the synthesis of this compound, making this a relevant and advanced strategy for accessing key precursors. google.comacs.org

Enzymatic and Biological Synthesis of this compound

Biological systems offer highly specific and efficient alternatives to chemical synthesis. The production of this compound through microbial and enzymatic processes leverages natural metabolic pathways, providing a greener and often more direct route to the target compound.

Microbial Fermentation Processes for this compound Production

This compound is a known intermediate in the microbial metabolism of various pyridine compounds, including nicotine (B1678760), nicotinic acid, and picolinic acid. google.commdpi.com Certain microorganisms can be harnessed for its production. For example, specific bacterial strains are capable of producing 2,5-DHP from simpler substrates through their enzymatic pathways. smolecule.com

Microbes from the genus Azotobacter have been shown to convert 3-hydroxypyridine into this compound. google.com Similarly, the microbial degradation of nicotine by bacteria such as Pseudomonas species is a well-documented pathway that generates 2,5-DHP as an intermediate. mdpi.comsemanticscholar.org However, a common challenge in using whole-cell fermentation is that the 2,5-DHP produced is often further metabolized and degraded by the same microorganism, leading to low accumulation and making industrial-scale production difficult to establish. google.com

Enzymatic Conversion from Precursors (e.g., 6-hydroxy-3-succinoylpyridine)

A more controlled biological approach involves using isolated enzymes to convert a specific precursor into this compound. A notable example is the enzymatic conversion of 6-hydroxy-3-succinoylpyridine (HSP), an intermediate in the nicotine degradation pathway, into 2,5-DHP. mdpi.com

This biotransformation is catalyzed by the enzyme 6-hydroxy-3-succinoylpyridine hydroxylase (HSPH), specifically a novel version identified as HSPHZZ from Pseudomonas sp. ZZ-5. mdpi.com The reaction requires the cofactors FAD (flavin adenine (B156593) dinucleotide) and NADH (nicotinamide adenine dinucleotide) to proceed. mdpi.com Under optimized conditions with the free enzyme, a 74.9% conversion of HSP was achieved, yielding 85.3 mg/L of 2,5-DHP in 40 minutes. mdpi.com

To enhance the stability and reusability of the enzyme for potential commercial applications, researchers have successfully immobilized HSPHZZ on a solid support (Immobead 150). mdpi.comsemanticscholar.org This immobilized enzyme (ImmHSPHZZ) demonstrated improved performance, achieving a higher conversion rate. Under its own optimal conditions, the immobilized enzyme converted 85.4% of the HSP substrate to produce 94.5 mg/L of 2,5-DHP in just 30 minutes. semanticscholar.org In other experiments, the immobilized enzyme reached a conversion of 93.6% over a 6-hour period. mdpi.comsemanticscholar.org This enzymatic strategy represents a promising and highly efficient method for 2,5-DHP synthesis. mdpi.commdpi.com

Enzymatic Production of this compound from HSP

| Enzyme Form | Substrate | Conversion Rate (%) | Product Yield (mg/L) | Time | Reference |

|---|---|---|---|---|---|

| Free HSPHZZ | 200 mg/L HSP | 74.9 | 85.3 | 40 min | mdpi.com |

| Immobilized (ImmHSPHZZ) | 200 mg/L HSP | 85.4 | 94.5 | 30 min | semanticscholar.org |

Optimization of Biocatalytic Processes for this compound Synthesis

The enzymatic synthesis of this compound (2,5-DHP) offers a highly specific and efficient alternative to chemical synthesis, minimizing the production of pollutants. mdpi.com A key focus in this area has been the optimization of reaction conditions to maximize yield and efficiency. Research involving the nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ), which catalyzes the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP, has identified several critical parameters for process optimization. mdpi.com

Studies have systematically investigated the influence of pH, temperature, and the concentrations of both the enzyme and substrate on the production of 2,5-DHP. For the free HSPHZZ enzyme, the optimal conditions were determined to be a temperature of 30°C and a pH of 8.5. mdpi.com The ideal concentrations for the reaction were found to be 1.0 μM for the enzyme and 1.0 mM for the substrate, HSP. mdpi.com Under these optimized conditions, the free enzyme was capable of producing 85.3 mg/L of 2,5-DHP from an initial 200 mg/L of HSP within 40 minutes, achieving a conversion rate of 74.9%. mdpi.com

Table 1: Optimization of Reaction Conditions for 2,5-DHP Synthesis

| Biocatalyst | Parameter | Optimal Value | Resulting Yield/Conversion | Reference |

|---|---|---|---|---|

| Free HSPHZZ | Temperature | 30°C | 74.9% conversion (85.3 mg/L) in 40 min | mdpi.com |

| Free HSPHZZ | pH | 8.5 | 74.9% conversion (85.3 mg/L) in 40 min | mdpi.com |

| Free HSPHZZ | Enzyme Conc. | 1.0 μM | - | mdpi.com |

| Free HSPHZZ | Substrate Conc. | 1.0 mM | - | mdpi.com |

| Immobilized HSPHZZ | Temperature | 35°C | 85.4% conversion in 30 min | mdpi.comsemanticscholar.org |

| Immobilized HSPHZZ | pH | 9.0 (Tris-HCl buffer) | 85.4% conversion in 30 min | mdpi.comsemanticscholar.org |

| Immobilized HSPHZZ | Enzyme Conc. | 30 mg/mL | 95.6% yield | mdpi.comsemanticscholar.org |

Immobilized Enzyme Systems in this compound Production

The use of immobilized enzyme systems is a critical strategy for improving the industrial viability of biocatalytic processes for 2,5-DHP production. mdpi.com Immobilization enhances enzyme stability, facilitates easy recovery and reuse, and can ultimately reduce the costs associated with the catalytic process. mdpi.com

A notable example is the covalent immobilization of nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) onto Immobead 150, a carrier material. mdpi.comsemanticscholar.org This immobilized system (ImmHSPHZZ) demonstrates superior performance compared to the free enzyme. It exhibits higher catalytic activity and better thermal and storage stability. mdpi.comsemanticscholar.org Under optimal conditions (35°C and pH 9.0), the immobilized enzyme achieved an 85.4% conversion of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP in just 30 minutes, producing 94.5 mg/L of the target compound from 200 mg/L of substrate. mdpi.comsemanticscholar.org This represents a higher yield in a shorter time compared to the free enzyme's 74.9% conversion in 40 minutes. semanticscholar.orgresearchgate.net

The reusability of the immobilized enzyme is a key advantage for industrial applications. The ImmHSPHZZ system demonstrated good operational stability, retaining 80% of its initial activity after 10 cycles and 51.3% after eight cycles in another study. semanticscholar.org Furthermore, it maintained 75.0% of its initial activity after six days of storage. semanticscholar.org These characteristics highlight the potential of immobilized enzyme systems to create more robust and economically feasible processes for the synthesis of 2,5-DHP. mdpi.comsemanticscholar.org

Table 2: Performance of Immobilized HSPHZZ in 2,5-DHP Production

| Parameter | Value/Finding | Reference |

|---|---|---|

| Enzyme | Nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) | mdpi.comsemanticscholar.org |

| Support | Immobead 150 (covalent binding) | mdpi.comsemanticscholar.org |

| Conversion Rate | 85.4% in 30 minutes | mdpi.comsemanticscholar.org |

| Product Concentration | 94.5 mg/L (from 200 mg/L HSP) | mdpi.comsemanticscholar.org |

| Optimal Protein Loading | 15 mg protein per gram of support (achieved 93.6% conversion) | mdpi.comresearchgate.net |

| Reusability | Retained 80% activity after 10 cycles | |

| Reusability | Retained 51.3% of activity after 8 cycles | semanticscholar.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound (2,5-DHP) |

| 6-hydroxy-3-succinoylpyridine (HSP) |

| Nicotine |

Enzymatic Biotransformations and Metabolic Pathways of 2,5 Dihydroxypyridine

Role of 2,5-Dihydroxypyridine (B106003) in Nicotine (B1678760) Degradation Pathways

2,5-DHP is a critical intermediate in the pyrrolidine (B122466) pathway of nicotine degradation, a process observed in several bacterial species. plos.orgias.ac.innih.govmicrobiologyresearch.org This pathway ultimately converts nicotine into common cellular metabolites like fumaric acid. plos.orgnih.gov

Pseudomonas putida is a well-studied bacterium known for its ability to degrade a wide array of aromatic compounds, including nicotine. plos.orgpnas.org Strain S16, in particular, utilizes the pyrrolidine pathway for nicotine catabolism. plos.orgnih.govmicrobiologyresearch.org In this pathway, nicotine is converted through a series of intermediates to 6-hydroxy-3-succinoylpyridine (HSP). plos.orgmicrobiologyresearch.org The enzyme 6-hydroxy-3-succinoylpyridine hydroxylase (HspB) then catalyzes the conversion of HSP to 2,5-DHP and succinic semialdehyde. plos.orgbeilstein-journals.orgresearchgate.net The HspB from P. putida S16 is an FAD-dependent monooxygenase that requires NADH. beilstein-journals.org

The subsequent degradation of 2,5-DHP in P. putida S16 proceeds through the "maleamate pathway". nih.gov This involves the following enzymatic steps:

This compound dioxygenase (Hpo) , an Fe(II)-dependent enzyme, catalyzes the ring cleavage of 2,5-DHP to form N-formylmaleamic acid. beilstein-journals.org

N-formylmaleamate deformylase (Nfo) hydrolyzes N-formylmaleamic acid to maleamic acid and formic acid. nih.govnih.gov

Maleamate (B1239421) amidohydrolase (Ami) converts maleamic acid to maleic acid and ammonia. beilstein-journals.orgnih.gov

Maleate (B1232345) isomerase (Iso) isomerizes maleic acid to fumarate (B1241708), which can then enter central metabolism. beilstein-journals.org

The genes encoding these enzymes (hpo, nfo, ami, and iso) are often found clustered together in the genome of P. putida S16, referred to as the nic2 gene cluster. nih.gov

While Pseudomonas putida KT2440 is primarily known for its ability to degrade nicotinic acid, it also possesses the enzymatic machinery to process 2,5-DHP. pnas.org The enzymes in strain KT2440 that degrade 2,5-DHP to fumaric acid (NicX, NicD, NicF, and NicE) are homologous to those found in strain S16 (Hpo, Nfo, Ami, and Iso, respectively). nih.govnih.gov

Table 1: Key Enzymes in the Pseudomonas putida S16 Nicotine Degradation Pathway Involving 2,5-DHP

| Enzyme | Gene | Substrate | Product | Cofactor/Requirements |

|---|---|---|---|---|

| 6-hydroxy-3-succinoylpyridine hydroxylase | hspB | 6-hydroxy-3-succinoylpyridine (HSP) | This compound (2,5-DHP) | FAD, NADH |

| This compound dioxygenase | hpo | This compound (2,5-DHP) | N-formylmaleamic acid | Fe(II) |

| N-formylmaleamate deformylase | nfo | N-formylmaleamic acid | Maleamic acid, Formic acid | |

| Maleamate amidohydrolase | ami | Maleamic acid | Maleic acid, Ammonia | |

| Maleate isomerase | iso | Maleic acid | Fumaric acid |

Data sourced from multiple studies. beilstein-journals.orgresearchgate.netnih.gov

Agrobacterium tumefaciens S33 degrades nicotine through a "hybrid" pathway that combines elements of both the pyridine (B92270) pathway (seen in Gram-positive bacteria) and the pyrrolidine pathway. nih.govasm.org In this hybrid pathway, nicotine is first converted to 6-hydroxypseudooxynicotine, which is then transformed into 6-hydroxy-3-succinoylpyridine (HSP). asm.org Similar to the Pseudomonas pathway, HSP is then hydroxylated to form 2,5-DHP. asm.org The subsequent degradation of 2,5-DHP in A. tumefaciens S33 follows the same maleamate pathway as in P. putida, involving a this compound dioxygenase (Hpo) and other related enzymes to ultimately produce fumaric acid. nih.govasm.org The Hpo enzyme in A. tumefaciens S33 shares 81% identity with its counterpart in P. putida S16. nih.gov

Other bacteria have also been identified that utilize pathways involving 2,5-DHP for nicotine degradation.

Ochrobactrum sp. SJY1 employs a variant of the pyridine and pyrrolidine (VPP) pathway, which is similar to the hybrid pathway in Agrobacterium. nih.govasm.org In this strain, the enzyme VppD, an NADH-dependent flavin-containing monooxygenase, catalyzes the conversion of 6-hydroxy-3-succinoylpyridine to 2,5-DHP. nih.govasm.org This is followed by the action of VppE, which is responsible for the transformation of 2,5-DHP. beilstein-journals.orgnih.gov The VppD enzyme shows 62% amino acid sequence identity to HspB from P. putida S16. nih.gov

Shinella sp. HZN7 also degrades nicotine via the VPP pathway, with 2,5-DHP confirmed as an intermediate. asm.orgnih.gov

Burkholderia sp. MAK1 is capable of degrading 2-hydroxypyridine (B17775), a related pyridine derivative, via 2,5-DHP. vu.lt While not a primary nicotine degrader in this specific context, its pathway for handling pyridine rings is relevant. In Burkholderia sp. MAK1, 2-hydroxypyridine is hydroxylated to 2,5-DHP by a soluble diiron monooxygenase encoded by the hpdABCDE gene cluster. nih.gov The resulting 2,5-DHP is then cleaved by the HpdF dioxygenase and funneled into the maleamate pathway, analogous to the pathways in Pseudomonas and Ochrobactrum. vu.ltresearchgate.net

Agrobacterium Species Pathways

Involvement in Nicotinic Acid Metabolism

2,5-DHP is a central intermediate in the aerobic degradation of nicotinic acid (niacin or vitamin B3) by several bacteria, most notably Pseudomonas putida KT2440. pnas.orgpnas.org The nic gene cluster in this bacterium encodes the enzymes responsible for this pathway. pnas.org

The process begins with the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6-HNA) by the enzyme NicAB. pnas.orgasm.org Subsequently, the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-DHP. acs.org This reaction requires NADH. acs.org

Once formed, 2,5-DHP enters the lower part of the nicotinic acid degradation pathway, which is identical to the terminal steps of the nicotine degradation pathway in P. putida S16. nih.gov The enzyme this compound 5,6-dioxygenase (NicX) cleaves the pyridine ring of 2,5-DHP to yield N-formylmaleamic acid. pnas.orgpnas.org This is followed by the actions of NicD (N-formylmaleamate deformylase), NicF (maleamate amidohydrolase), and NicE (maleate isomerase), which convert N-formylmaleamic acid into fumarate. pnas.org

In Sinorhizobium sp. L1, the biosynthesis of this compound 5,6-dioxygenase is induced by nicotinic acid, indicating the involvement of 2,5-DHP in its degradation pathway as well.

Table 2: Key Enzymes in the Pseudomonas putida KT2440 Nicotinic Acid Degradation Pathway Leading to and from 2,5-DHP

| Enzyme | Gene | Substrate | Product | Cofactor/Requirements |

|---|---|---|---|---|

| Nicotinic acid hydroxylase | nicAB | Nicotinic acid | 6-Hydroxynicotinic acid | Molybdopterin |

| 6-hydroxynicotinic acid 3-monooxygenase | nicC | 6-Hydroxynicotinic acid | This compound (2,5-DHP) | FAD, NADH |

| This compound 5,6-dioxygenase | nicX | This compound (2,5-DHP) | N-formylmaleamic acid | Fe(II) |

| N-formylmaleamate deformylase | nicD | N-formylmaleamic acid | Maleamic acid, Formic acid | |

| Maleamate amidohydrolase | nicF | Maleamic acid | Maleic acid, Ammonia | |

| Maleate isomerase | nicE | Maleic acid | Fumaric acid |

Data sourced from multiple studies. pnas.orgbeilstein-journals.orgasm.orgacs.org

Degradation of Other Pyridine Derivatives via this compound

The role of 2,5-DHP as a metabolic intermediate extends beyond nicotine and nicotinic acid to other pyridine compounds.

Several bacteria degrade 2-hydroxypyridine by first converting it to 2,5-DHP. ias.ac.inbiorxiv.org

Burkholderia sp. MAK1 utilizes a five-gene cluster (hpdABCDE) that encodes a 2-hydroxypyridine 5-monooxygenase. nih.gov This enzyme specifically hydroxylates 2-hydroxypyridine at the C5 position to form 2,5-DHP. nih.gov The pathway then proceeds through the oxidative cleavage of 2,5-DHP by the dioxygenase HpdF, followed by the maleamate pathway. vu.ltnih.gov

In Achromobacter species, 2-hydroxypyridine is also converted to 2,5-DHP, which is then cleaved by a dioxygenase to yield maleamate. ias.ac.in

Studies on Ensifer adhaerens HP1 have identified a gene cluster (3hpd) where a dehydrogenase (HpdA) is proposed to catalyze the initial hydroxylation of 3-hydroxypyridine (B118123) to form 2,5-DHP, which is then metabolized via the maleate pathway. biorxiv.org

These examples highlight the central role of the 2,5-DHP to maleamate/fumarate conversion as a common downstream module in the bacterial degradation of a variety of pyridine-based compounds.

3-Hydroxypyridine Degradation Pathways

The microbial degradation of 3-hydroxypyridine (3-HP) typically converges on the formation of 2,5-DHP as a central intermediate. nih.gov Organisms such as Ensifer adhaerens HP1 and Agrobacterium sp. DW-1 have been shown to utilize 3-HP as a sole source of carbon and nitrogen. nih.govnih.gov The initial and critical step in this pathway is the hydroxylation of 3-HP at the C2 position to yield 2,5-DHP. nih.gov This reaction is catalyzed by a specific dehydrogenase enzyme system.

In Agrobacterium sp. DW-1, the degradation of 3-HP proceeds through α-hydroxylation to produce 2,5-DHP. nih.gov This intermediate is then further metabolized via the maleamate pathway. nih.govnih.gov The proposed pathway involves the conversion of 2,5-DHP to N-formylmaleamic acid, which is then transformed into maleamic acid, and subsequently to maleic acid and fumaric acid. nih.gov

Table 1: Microbial Degradation of 3-Hydroxypyridine

| Organism | Key Step | Intermediate | Subsequent Pathway |

| Ensifer adhaerens HP1 | Hydroxylation | This compound | Maleamate Pathway |

| Agrobacterium sp. DW-1 | α-hydroxylation | This compound | Maleamate Pathway nih.gov |

5-Hydroxypicolinic Acid Metabolism

The metabolism of 5-hydroxypicolinic acid (5-HPA) also leads to the formation of 2,5-DHP. biorxiv.orgnih.gov In organisms like Alcaligenes faecalis JQ135 and Pusillimonas sp. 5HP, 5-HPA is degraded through an initial decarboxylative hydroxylation. nih.govnih.gov This reaction is catalyzed by a monooxygenase that removes the carboxyl group and adds a hydroxyl group, yielding 2,5-DHP. biorxiv.orgnih.gov

The degradation of 5-HPA in Alcaligenes faecalis JQ135 is initiated by an ortho-decarboxylative hydroxylation to produce 2,5-DHP. nih.govresearchgate.net Following its formation, 2,5-DHP enters the maleamate pathway, where it is cleaved by a dioxygenase. nih.govnih.gov The pathway continues with the sequential action of a deformylase, an amidohydrolase, and an isomerase to ultimately produce fumaric acid, which can enter the central metabolism. nih.govasm.org The genes responsible for this pathway are often organized in a conserved hpa gene cluster. researchgate.netasm.org

Table 2: 5-Hydroxypicolinic Acid Degradation Pathway in Alcaligenes faecalis JQ135

| Step | Substrate | Enzyme | Product |

| 1 | 5-Hydroxypicolinic Acid | HpaM (5-hydroxypicolinic acid 2-monooxygenase) | This compound nih.gov |

| 2 | This compound | HpaX (this compound 5,6-dioxygenase) | N-formylmaleamic acid nih.gov |

| 3 | N-formylmaleamic acid | HpaD (N-formylmaleamic acid deformylase) | Maleamic acid nih.gov |

| 4 | Maleamic acid | HpaF (maleamic acid amidohydrolase) | Maleic acid nih.gov |

| 5 | Maleic acid | MaiA (maleic acid cis-trans isomerase) | Fumaric acid nih.gov |

Enzyme Systems Catalyzing this compound Transformation

The biotransformation of 2,5-DHP is orchestrated by a series of specialized enzymes. These enzyme systems are critical for the cleavage of the pyridine ring and the subsequent processing of the resulting intermediates.

This compound Dioxygenase (NicX and Analogues)

The ring cleavage of 2,5-DHP is a pivotal step catalyzed by this compound dioxygenase, a non-heme iron-dependent enzyme. acs.orgacs.org A well-studied example is NicX from Pseudomonas putida KT2440, which catalyzes the oxidative cleavage of the pyridine ring to form N-formylmaleamic acid. acs.orgnih.goviucr.org This enzyme requires Fe(II) for its activity and incorporates both atoms of molecular oxygen into the substrate. acs.orggenome.jp

The catalytic mechanism of NicX involves the formation of an Fe(II)-superoxo intermediate that attacks the substrate. acs.org This process is initiated by an electron transfer from 2,5-DHP to the iron-bound dioxygen. acs.org The active site of NicX features a conserved 2-His-1-carboxylate facial triad (B1167595) that coordinates the iron ion, a common feature in this class of dioxygenases. researchgate.net Analogous enzymes, such as Hpo from Pseudomonas putida S16 and PicD from Alcaligenes faecalis JQ135, share significant sequence similarity and perform the same ring-cleavage function, highlighting a conserved evolutionary origin. nih.govfrontiersin.org

Table 3: Characteristics of this compound Dioxygenases

| Enzyme | Organism | Cofactor | Product | Key Residues |

| NicX | Pseudomonas putida KT2440 | Fe(II) | N-formylmaleamic acid iucr.org | His105, His157, His159, Glu177 acs.org |

| Hpo | Pseudomonas putida S16 | Fe(II) | N-formylmaleamic acid frontiersin.org | Homologous to NicX frontiersin.org |

| PicD | Alcaligenes faecalis JQ135 | Fe(II) | N-formylmaleamic acid nih.gov | Homologous to NicX nih.gov |

| HpaX | Alcaligenes faecalis JQ135 | Fe(II) | N-formylmaleamic acid nih.gov | Homologous to NicX nih.gov |

Monooxygenases in this compound Formation (e.g., HspB, HpaM, NicC)

The formation of 2,5-DHP from various pyridine derivatives is often catalyzed by monooxygenases. These enzymes typically introduce a hydroxyl group into the pyridine ring, which can be coupled with decarboxylation.

HspB , a 6-hydroxy-3-succinoylpyridine 3-monooxygenase from Pseudomonas putida S16, is a flavin-dependent enzyme that catalyzes the conversion of 6-hydroxy-3-succinoylpyridine to 2,5-DHP. researchgate.net This reaction involves both hydroxylation and the cleavage of a carbon-carbon bond. researchgate.net

HpaM from Alcaligenes faecalis JQ135 is a novel FAD-dependent monooxygenase that catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid to produce 2,5-DHP. biorxiv.orgresearchgate.net This enzyme is dependent on FAD and NADH for its activity. biorxiv.orgnih.gov

NicC , a 6-hydroxynicotinate 3-monooxygenase, is another FAD-dependent monooxygenase involved in nicotinic acid degradation. acs.org It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to form 2,5-DHP. acs.org

Table 4: Monooxygenases Involved in 2,5-DHP Formation

| Enzyme | Organism | Substrate | Reaction Type | Cofactors |

| HspB | Pseudomonas putida S16 | 6-hydroxy-3-succinoylpyridine | Decarboxylative Hydroxylation researchgate.net | FAD, NADH researchgate.net |

| HpaM | Alcaligenes faecalis JQ135 | 5-hydroxypicolinic acid | 2-Decarboxylative Hydroxylation biorxiv.org | FAD, NADH biorxiv.org |

| NicC | Pseudomonas putida KT2440 | 6-hydroxynicotinic acid | Decarboxylative Hydroxylation acs.org | FAD, NADH acs.org |

Downstream Enzymes in Maleamate Pathway (e.g., N-formylmaleamic acid deformylase, maleamate amidohydrolase, maleic acid cis-trans isomerase)

Following the ring cleavage of 2,5-DHP, a series of downstream enzymes process the resulting N-formylmaleamic acid. nih.gov

N-formylmaleamic acid deformylase (NicD/Nfo) catalyzes the hydrolysis of N-formylmaleamic acid to maleamate and formate (B1220265). researchgate.netwikipedia.orgqmul.ac.uk This enzyme is a key component of the nicotinic acid catabolic pathway. wikipedia.orgqmul.ac.uk

Maleamate amidohydrolase (NicF/Ami) subsequently hydrolyzes maleamate to produce maleic acid and ammonia. nih.govqmul.ac.ukwikipedia.org Unlike many other amidohydrolases, NicF from Bordetella bronchiseptica does not require a metal ion for its activity. nih.govacs.org The reaction proceeds through a thioester enzyme intermediate. nih.gov

Maleic acid cis-trans isomerase (NicE/MaiA/Iso) catalyzes the final step in this sequence, the isomerization of maleic acid to fumaric acid. asm.orgwikipedia.org Fumaric acid is an intermediate of the citric acid cycle and can be readily assimilated by the cell. wikipedia.org This enzyme often requires a thiol-containing compound like glutathione (B108866) or cysteine for its activity. tandfonline.com

Table 5: Downstream Enzymes of the Maleamate Pathway

| Enzyme | EC Number | Reaction Catalyzed | Organism Example |

| N-formylmaleamic acid deformylase (NicD) | 3.5.1.106 | N-formylmaleamic acid + H₂O → maleamate + formate qmul.ac.uk | Pseudomonas putida KT2440 wikipedia.org |

| Maleamate amidohydrolase (NicF) | 3.5.1.107 | maleamate + H₂O → maleate + NH₃ qmul.ac.uk | Bordetella bronchiseptica nih.gov |

| Maleic acid cis-trans isomerase (MaiA) | 5.2.1.1 | maleate ⇌ fumarate wikipedia.org | Alcaligenes faecalis researchgate.net |

Mechanistic Enzymology of 2,5 Dihydroxypyridine Interacting Enzymes

Catalytic Mechanisms of 2,5-Dihydroxypyridine (B106003) Dioxygenases

This compound dioxygenases are non-heme iron-dependent enzymes that catalyze the oxidative cleavage of the pyridine (B92270) ring of 2,5-DHP. A well-studied example is NicX from Pseudomonas putida KT2440, which converts 2,5-DHP to N-formylmaleamic acid (NFM). researchgate.netnih.gov

Oxidative Pyridine Ring Cleavage

The central function of this compound dioxygenases is the oxidative cleavage of the heterocyclic pyridine ring. nih.govsjtu.edu.cn In this reaction, both atoms of a dioxygen molecule are incorporated into the substrate, 2,5-DHP, to yield the final product, N-formylmaleamic acid. beilstein-journals.orgwikipedia.org This enzymatic step is essential for the complete breakdown of pyridine-containing compounds in certain metabolic pathways. nih.govsjtu.edu.cn The systematic name for this enzyme class is this compound:oxygen 5,6-oxidoreductase. wikipedia.org

The catalytic process of NicX from Pseudomonas putida KT2440 involves several key steps. acs.orgnih.gov Initially, an electron is transferred from the 2,5-DHP substrate to the Fe(II)-bound dioxygen molecule. This results in the formation of a substrate radical cation (DHP•+) and a Fe(II)-superoxo (O₂•–) species. acs.orgnih.gov The reaction then proceeds with the attack of the Fe(II)-superoxo intermediate on the C6 position of the activated pyridine ring. acs.orgnih.gov A subsequent rate-limiting step involves the dissociation of the O-O bond, which has an energy barrier of 18.0 kcal/mol, leading to the incorporation of the first oxygen atom into the substrate. acs.orgnih.gov This is followed by the formation of a seven-membered-ring lactone intermediate. acs.orgnih.gov Finally, a Fe(III)-oxo species attacks the carbonyl C5 of the lactone, which, accompanied by the ring-opening, generates the product N-formylmaleamic acid. acs.orgnih.gov

Role of Non-Heme Iron Centers and Dioxygen Activation

The active site of this compound dioxygenases, such as NicX, contains a mononuclear non-heme Fe(II) center. nih.govsjtu.edu.cnnih.gov In the resting state of NicX, this iron center exhibits a distorted octahedral coordination. nih.govsjtu.edu.cnnih.gov It is ligated by two histidine residues (His265 and His318), a serine residue (Ser302), and a carboxylate ligand (Asp320), along with two water molecules. nih.govsjtu.edu.cnnih.gov This specific coordination environment is crucial for the enzyme's catalytic activity. Mutational analysis has shown that replacing any of these coordinating residues (H265A, S302A, H318A, and D320A) results in a complete loss of enzyme activity. nih.gov

Unlike many other dioxygenases, the substrate 2,5-DHP does not directly bind to the Fe(II) ion in the active site of NicX. nih.govsjtu.edu.cnsjtu.edu.cn Instead, it is held in the correct position for catalysis through interactions with other active site residues, such as Leu104 and His105. nih.govsjtu.edu.cn The activation of dioxygen is a key step in the catalytic cycle. Computational studies support an apical dioxygen catalytic mechanism. nih.govsjtu.edu.cnacs.org The process is initiated by an electron transfer from the substrate to the Fe-coordinated dioxygen, forming an active DHP•+–Fe(II)–O₂•– complex. acs.orgnih.gov This activation mechanism, where the substrate is not directly coordinated to the iron center, distinguishes NicX from other non-heme iron dioxygenases. acs.orgnih.gov

Proton-Coupled Electron Transfer (PCET) Processes in Catalysis

Proton-coupled electron transfer (PCET) is a fundamental process in the catalytic mechanism of this compound dioxygenases. nih.govresearchgate.netacs.org In the wild-type NicX enzyme, the initial attack of the Fe(III)-superoxide species on the 2,5-DHP substrate is coupled with a PCET event. nih.govresearchgate.netacs.org This process is mediated by the nearby His105 residue, which acts as a base to accept a proton from the substrate. nih.govresearchgate.netacs.org

The role of PCET extends beyond the initial activation. Further proton transfer from the protonated His105 to the peroxo intermediate significantly facilitates the subsequent cleavage of the O-O bond. nih.govresearchgate.netacs.org This highlights the intricate role of proton movements in lowering the activation barriers of critical steps in the catalytic cycle. The involvement of PCET underscores the sophisticated chemical strategies employed by these enzymes to achieve efficient catalysis. nih.govresearchgate.netacs.orgacs.org

Flexible Reaction Mechanisms and Mutational Analysis (e.g., His105 Variants)

Studies involving site-directed mutagenesis have revealed a remarkable flexibility in the reaction mechanism of this compound dioxygenase. nih.govresearchgate.netacs.org The His105 residue, while playing a key role in the wild-type enzyme, is not strictly essential for catalysis. acs.orgnih.gov

In the His105F (NicXH105F) mutant, where the histidine is replaced by a phenylalanine, the enzyme can still catalyze the ring-opening degradation of 2,5-DHP. nih.govresearchgate.netacs.org In this variant, a water molecule takes over the role of His105. nih.govresearchgate.netresearchgate.net This water molecule participates in a hydrogen-bonding network that helps to stabilize the substrate and also acts as a base to mediate the PCET process. nih.govresearchgate.netacs.org However, in the His105A (NicXH105A) mutant, the disruption of this hydrogen-bonding network leads to the displacement of the substrate and a loss of enzyme activity. nih.govresearchgate.netacs.org This demonstrates that while the specific residue can be substituted, the functional role of a proton shuttle and substrate stabilization is critical.

These findings illustrate that the enzyme can adapt its mechanism in response to mutations, highlighting the robustness and flexibility of the catalytic machinery. nih.govresearchgate.netacs.org

Table 1: Key Residues and their Roles in NicX Catalysis

| Residue | Role in Wild-Type NicX | Role in H105F Mutant | Effect of H105A Mutation |

|---|---|---|---|

| His105 | Mediates PCET, protonates peroxo species to enhance O-O cleavage. nih.govresearchgate.netacs.orgresearchgate.net | Replaced by a water molecule. nih.govresearchgate.netacs.orgresearchgate.net | Disruption of H-bonding network, substrate displacement, loss of activity. nih.govresearchgate.netacs.org |

| Water Molecule | Part of the coordination sphere of the iron center. nih.govsjtu.edu.cnnih.gov | Stabilizes substrate binding via H-bonding network, acts as a base for PCET. nih.govresearchgate.netacs.orgresearchgate.net | N/A |

| Leu104 | Guides and stabilizes the substrate. nih.govsjtu.edu.cn | Likely maintains a similar role in substrate positioning. | N/A |

| Glu177 | Anchors the substrate. acs.orgnih.gov | Anchors the substrate. researchgate.net | N/A |

| His189 | Anchors the substrate. acs.orgnih.gov | Anchors the substrate. researchgate.net | N/A |

Dioxetane and Lactone Pathways in Dioxygenolytic Cleavage

The dioxygenolytic cleavage of the pyridine ring in 2,5-DHP by enzymes like NicX can proceed through different proposed pathways. nih.govhep.com.cn Two prominent mechanistic proposals are the dioxetane pathway and the lactone pathway. nih.govhep.com.cn

In the context of dioxygenases, the dioxetane pathway generally involves the formation of a four-membered ring intermediate containing two adjacent oxygen atoms. acs.org However, for NicX, computational studies suggest a mechanism that proceeds through a seven-membered-ring lactone intermediate. acs.orgnih.gov This lactone is formed after the initial attack of the activated oxygen species on the pyridine ring and the subsequent O-O bond cleavage. acs.orgnih.gov The final ring-opening step occurs via the attack of a Fe(III)-oxo species on this lactone intermediate to produce N-formylmaleamic acid. acs.orgnih.gov This lactone-mediated pathway appears to be the more favorable route for the NicX-catalyzed degradation of 2,5-DHP. acs.orgnih.gov

Mechanistic Studies of this compound-Forming Monooxygenases

In addition to the dioxygenases that degrade 2,5-DHP, there are monooxygenases responsible for its formation from other pyridine derivatives. These enzymes are crucial in the upstream segments of nicotinic acid and nicotine (B1678760) degradation pathways.

One such enzyme is 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase. nsf.govnih.gov NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-DHP. nsf.govnih.gov This reaction involves the use of NADH as a reductant and the incorporation of one oxygen atom from molecular oxygen (O₂) into the substrate. nsf.govnih.gov The mechanism involves the formation of a reactive C(4a)-hydroperoxyflavin intermediate, which then hydroxylates the substrate. nsf.gov Mutational studies of NicC have identified key active site residues, such as Tyr215 and His47, that are critical for substrate binding and efficient catalysis. nsf.govnih.gov

Another important enzyme is 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB), a flavoprotein involved in the nicotine degradation pathway in Pseudomonas putida S16. asm.orgresearchgate.net HspB catalyzes the conversion of HSP to 2,5-DHP and succinate. asm.org This reaction is also dependent on NADH and involves the incorporation of an oxygen atom from O₂ into the final 2,5-DHP product, facilitated by a C4a-hydroperoxyflavin intermediate. beilstein-journals.orgasm.org

Table 2: Comparison of 2,5-DHP-Forming Monooxygenases

| Enzyme | Substrate | Product(s) | Cofactor(s) | Organism Example | Key Mechanistic Feature |

|---|---|---|---|---|---|

| 6-hydroxynicotinate 3-monooxygenase (NicC) | 6-hydroxynicotinic acid | This compound, CO₂ | FAD, NADH | Bordetella bronchiseptica RB50 | Decarboxylative hydroxylation via a C(4a)-hydroperoxyflavin intermediate. nsf.govnih.gov |

| 6-hydroxy-3-succinoyl-pyridine monooxygenase (HspB) | 6-hydroxy-3-succinoyl-pyridine | this compound, Succinate | FAD, NADH | Pseudomonas putida S16 | Pyridine-ring β-hydroxylation leading to C-C bond cleavage. asm.orgresearchgate.net |

Flavin-Dependent Hydroxylation Mechanisms (e.g., HspB)

Structural Biology of this compound-Related Enzymes

The three-dimensional structures of enzymes that bind and transform 2,5-DHP offer a precise view of their catalytic machinery, revealing details of the active site architecture and substrate interactions that govern their function.

NicX from Pseudomonas putida KT2440 is a quintessential example of a this compound dioxygenase. nih.goviucr.org It is an Fe²⁺-dependent extradiol dioxygenase that catalyzes the oxidative cleavage of the 2,5-DHP pyridine ring to produce N-formylmaleamic acid (NFM). nih.govsjtu.edu.cn The crystal structure of NicX has been determined, providing significant insights into its function. nih.govresearchgate.net

Biophysical characterization and crystallographic analysis show that NicX exists as a homohexamer in solution, an assembly that may be composed of two cyclic trimers. nih.goviucr.org The protein was crystallized, and its structure was solved to a resolution of 2.0 Å. nih.govresearchgate.net The crystals belong to the orthorhombic space group C222 or C222₁. nih.gov

Table 1: Crystallographic Data for NicX from P. putida KT2440

| Parameter | Value | Reference |

|---|---|---|

| Resolution (Å) | 2.0 | nih.gov |

| Space Group | C222 or C222₁ | nih.gov |

| Molecules in Asymmetric Unit | 3 | nih.goviucr.org |

| Solvent Content (%) | 50 | nih.goviucr.org |

The crystal structure of NicX reveals a mononuclear non-heme iron(II) center within its active site, which is crucial for catalysis. sjtu.edu.cnnih.gov The Fe(II) ion is held in place by a "2-His-1-carboxylate facial triad (B1167595)," a motif common in this class of enzymes. nih.gov In NicX, the iron exhibits octahedral coordination, ligated by four residues from the protein and two water molecules. sjtu.edu.cnnih.gov The specific coordinating residues are His265, His318, Ser302, and the carboxylate group of Asp320. sjtu.edu.cnresearchgate.net

Structural studies of NicX in complex with its substrate (2,5-DHP) and product (NFM) show that the substrate does not bind directly to the Fe(II) ion. sjtu.edu.cnnih.gov Instead, it is precisely positioned in the active site pocket through interactions with nearby amino acid residues, notably Leu104 and His105. sjtu.edu.cnnih.gov These residues act to guide and stabilize the substrate in the correct orientation for the reaction with molecular oxygen to occur. sjtu.edu.cnresearchgate.net His105 is particularly important, as it is thought to mediate the proton-coupled electron transfer (PCET) that initiates the attack of the Fe(III)-superoxide species on the substrate. researchgate.net The ring cleavage occurs between the C5 and C6 atoms of the 2,5-DHP ring. nih.gov

Table 2: Key Residues in the NicX Active Site

| Residue | Function | Reference |

|---|---|---|

| His265 | Fe(II) Coordination | sjtu.edu.cnnih.gov |

| His318 | Fe(II) Coordination | sjtu.edu.cnnih.gov |

| Ser302 | Fe(II) Coordination | sjtu.edu.cnresearchgate.net |

| Asp320 | Fe(II) Coordination | sjtu.edu.cnnih.gov |

| Leu104 | Substrate Positioning/Stabilization | sjtu.edu.cnnih.gov |

To further understand the reaction mechanisms of non-heme iron dioxygenases like NicX, researchers synthesize and study small-molecule inorganic complexes that mimic the structure and function of the enzyme's active site. marquette.edu These are known as biomimetic model complexes.

Efforts in this area have focused on creating iron(II) complexes that replicate the 2-His-1-carboxylate facial triad found in enzymes such as NicX. marquette.edu Scorpionate ligands, such as hydrotris(pyrazol-1-yl)borate (Tp), are often used to create a similar coordination environment around the metal center. marquette.edu The goal is to create functional models that can react with substrates and molecular oxygen to yield ring-cleaved products, mirroring the enzymatic process. marquette.edu By studying the intermediates formed during the reactions of these model complexes at low temperatures using various spectroscopic techniques (e.g., UV-vis, EPR), scientists can gain deeper insights into the catalytic cycle, including the activation of dioxygen and the mechanism of substrate cleavage. marquette.edu

Advanced Spectroscopic Characterization in 2,5 Dihydroxypyridine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. In the context of 2,5-dihydroxypyridine (B106003), NMR studies have been crucial in understanding its tautomeric equilibrium. This compound can exist in several tautomeric forms, including the dihydroxy form and various pyridone forms. The predominant tautomer can be influenced by factors such as the solvent and the presence of substituents. uky.eduwikiwand.com

For instance, studies on substituted dihydroxypyridines have demonstrated that the equilibrium can shift significantly. uky.edu In one study, the tautomeric ratio of 6-chloro-2,5-dihydroxypyridine was investigated, revealing a preference for the hydroxy form in solution. uky.edu The analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provides definitive evidence for the dominant tautomeric form and can be used to study the kinetics of tautomerization. bg.ac.rsnanalysis.com The interconversion between tautomers can occur through mechanisms like intramolecular proton transfer or intermolecular exchange, which can also be investigated using advanced NMR techniques. bg.ac.rs

| Compound | Solvent | Proton | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative | d6-DMSO | Hydroxy group | 10.10 (singlet) | |

| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative | d6-DMSO | Phenyl and pyridine rings | 7.5-8.7 | |

| Dimedone (Keto form) | CDCl₃ | (CH₃)₂CCH₂ | 2.85 (singlet) | nanalysis.com |

| Dimedone (Enol form) | CDCl₃ | (CH₃)₂CCH₂ | 2.59 (singlet) | nanalysis.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of a pyridine derivative will exhibit characteristic bands for C-H, C=C, C=N, and C-O stretching and bending vibrations. mdpi.comniscpr.res.in For example, the presence of a hydroxyl group will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region, while a carbonyl group in a pyridone tautomer will show a strong absorption around 1650-1700 cm⁻¹. hilarispublisher.com By analyzing the FT-IR spectra, researchers can gain insights into the tautomeric form present in the solid state. mdpi.com Furthermore, in degradation studies, the appearance or disappearance of specific bands can be used to track the transformation of this compound and the formation of intermediates. cardiff.ac.uk

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 | niscpr.res.in |

| C-H (aromatic) | Stretching | ~3081 | |

| C=O (amide/carbonyl) | Stretching | 1665-1678 | hilarispublisher.com |

| C=N | Stretching | ~1625 | |

| C=C | Stretching | ~1566 | |

| NO₂ (asymmetric) | Stretching | ~1552 | |

| NO₂ (symmetric) | Stretching | ~1350 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for monitoring reactions involving colored or UV-absorbing species. This compound and many of its metabolites have distinct UV-Vis absorption spectra, making this technique particularly useful for tracking enzymatic reactions in real-time.

The enzymatic oxidation of this compound, for instance, can be followed by monitoring the change in absorbance at a specific wavelength characteristic of the substrate or product. The formation of intermediates in enzymatic pathways can often be detected as transient species with unique absorption profiles. rsc.org For example, in the study of dioxygenase enzymes that act on this compound, UV-Vis spectroscopy has been used to observe the formation and decay of enzyme-substrate complexes and subsequent intermediates. rsc.orgmarquette.edu The thermostability of enzymes involved in these reactions can also be assessed by monitoring changes in the UV-Vis spectrum as a function of temperature. unito.it

| Compound/Intermediate | Wavelength (λmax, nm) | Context | Reference |

|---|---|---|---|

| This compound | 320 | Characteristic absorbance for enzymatic activity assays. | |

| Catecholate to iron(III) charge-transfer | - | Observed in the formation of a greenish-brown chromophore in some iron-containing dioxygenases. | rsc.org |

Mass Spectrometry (MS) Techniques in Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique for identifying and quantifying molecules based on their mass-to-charge ratio (m/z). In the study of this compound, MS, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for identifying metabolites in complex biological mixtures. scilit.commdpi.comnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites. cardiff.ac.ukeuropa.eulcms.cz Fragmentation analysis (tandem MS or MS/MS) provides structural information by breaking down the parent ion into smaller fragments, which can then be used to elucidate the structure of the metabolite. researchgate.netresearchgate.netnih.gov For example, LC-MS has been used to identify this compound as a key intermediate in the degradation pathways of nicotinic acid and other pyridine derivatives. researchgate.netnih.govasm.org The technique has also been crucial in identifying downstream metabolites formed from the ring cleavage of this compound. cardiff.ac.uk

| Compound | Ionization Mode | Observed m/z | Adduct/Fragment | Reference |

|---|---|---|---|---|

| This compound | ESI+ | 112.03940 | [M+H]⁺ | |

| This compound | ESI+ | 223.07322 | [2M+H]⁺ | cardiff.ac.uk |

| This compound | ESI+ | 245.05553 | [2M+Na]⁺ | cardiff.ac.uk |

| 3,6-dichloro-2,5-dihydroxypyridine | ESI- | 181.9 | [M-H]⁻ | researchgate.net |

Advanced Spectroscopic Methods in Enzyme Studies

The study of enzymes that metabolize this compound often requires specialized spectroscopic techniques to probe the metal centers within their active sites. Many of these enzymes are non-heme iron dioxygenases. rsc.orgmarquette.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is used to study species with unpaired electrons, such as the Fe(III) center in some dioxygenases or radical intermediates. unito.itfsu.edumdpi.comauburn.edu EPR studies can provide information about the electronic structure of the iron center and its interaction with substrates and inhibitors. rsc.orgwpmucdn.com For example, EPR has been used to detect the formation of long-lived Fe(III)OH⁻-tyrosyl radical intermediates in related enzyme systems. rsc.org

Mössbauer Spectroscopy : This technique is specific to certain isotopes, such as ⁵⁷Fe, and provides detailed information about the oxidation state, spin state, and coordination environment of the iron atom in the enzyme's active site. rsc.org It has been instrumental in characterizing high-valent iron-oxo species, which are key intermediates in the catalytic cycles of many non-heme iron dioxygenases. rsc.orgresearchgate.netpnas.org

Resonance Raman Spectroscopy : This technique enhances the Raman signals of chromophoric parts of a molecule, such as the active site of a metalloenzyme. wikipedia.orgnih.gov By tuning the excitation laser to an electronic transition of the active site, resonance Raman can selectively probe the vibrational modes of the metal-ligand bonds and provide insights into the structure of catalytic intermediates. marquette.edunih.gov

High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) and Far-Infrared Magnetic Spectroscopy (FIRMS) : These are advanced EPR techniques that provide higher resolution and can be used to study systems with large zero-field splitting, which is common for high-spin Fe(III) centers. fsu.edu

These advanced spectroscopic methods, often used in combination, provide a powerful arsenal (B13267) for unraveling the complex mechanisms of enzymes involved in this compound metabolism. pnas.orgresearchgate.net

Computational and Theoretical Investigations of 2,5 Dihydroxypyridine

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying enzyme-catalyzed reactions. This method treats the chemically active region of the enzyme and substrate (2,5-DHP) with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics.

A key enzymatic reaction involving 2,5-DHP is its biodegradation by 2,5-dihydroxypyridine (B106003) dioxygenase (NicX), a non-heme iron oxygenase found in Pseudomonas putida KT2440, which converts 2,5-DHP to N-formylmaleamic acid (NFM). researchgate.netacs.orgnih.gov Extensive QM/MM calculations have been instrumental in elucidating the intricate mechanism of this ring-opening degradation. researchgate.netacs.orgnih.gov

Research has shown that the reaction in both wild-type NicX and its H105F mutant is initiated by the attack of an Fe(III)-superoxide species on the 2,5-DHP substrate. acs.orgnih.gov This step involves a proton-coupled electron transfer (PCET) process. acs.orgnih.gov In the wild-type enzyme, the adjacent His105 residue mediates this PCET, and a subsequent proton transfer from His105 to the peroxo species significantly facilitates the cleavage of the O-O bond. acs.orgnih.gov

In the H105F mutant, a water molecule assumes the role of His105. acs.orgnih.gov This water molecule not only stabilizes the binding of the substrate through a hydrogen bonding network but also acts as a base to mediate the PCET process. acs.orgnih.gov These findings highlight the flexible catalytic strategies that can be adopted by the enzyme and its variants. researchgate.netacs.orgnih.gov The use of QM/MM simulations has revealed the critical role of specific amino acid residues and the dynamic nature of the enzymatic reaction mechanism.

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how 2,5-DHP interacts with enzymes over time. These simulations model the movements and interactions of all atoms in the system, offering insights into substrate binding, conformational changes, and the stability of the enzyme-substrate complex.

MD simulations have been used in conjunction with QM/MM calculations to study the biodegradation of 2,5-DHP by NicX and its mutants. researchgate.netacs.orgnih.gov For instance, in the NicXH105A mutant, MD simulations demonstrated that the disruption of the hydrogen-bonding network leads to the displacement of the substrate, resulting in a loss of enzymatic activity. acs.orgnih.gov This underscores the importance of the hydrogen bond network in correctly positioning the substrate for catalysis.

Furthermore, these simulations can reveal the role of specific residues in substrate binding and product release. For example, in other enzymatic systems, MD simulations have shown how mutations can alter the conformation of the active site, thereby affecting substrate binding affinity and catalytic efficiency. osti.gov By observing the dynamic behavior of the enzyme-substrate complex, researchers can understand how mutations, such as those in NicX, lead to altered or lost function. acs.orgnih.gov

| System | Simulation Method | Key Finding | Reference |

| Wild-type NicX + 2,5-DHP | QM/MM & MD | His105 mediates a proton-coupled electron transfer (PCET) process, crucial for O-O bond cleavage. | acs.orgnih.gov |

| NicXH105F mutant + 2,5-DHP | QM/MM & MD | A water molecule replaces His105, stabilizing substrate binding and mediating the PCET process. | acs.orgnih.gov |

| NicXH105A mutant + 2,5-DHP | MD | Disruption of the hydrogen-bonding network displaces the substrate, leading to loss of enzyme activity. | acs.orgnih.gov |

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and Hartree-Fock (HF) are quantum chemical methods used to investigate the electronic structure and reactivity of molecules like 2,5-DHP. mpg.deepstem.net DFT is a method that, in principle, provides an exact description of the electronic structure, while HF offers a foundational, albeit approximate, starting point for more complex calculations. mpg.dewisc.edugatech.edu

These methods are employed to calculate various molecular properties, such as the energies of molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding a molecule's reactivity. epstem.net For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting tendency. epstem.net

In the context of enzymatic reactions, DFT and HF calculations can be part of a "theozyme" model. researchgate.net This approach uses quantum chemical methods to analyze transition state structures and energies by focusing on the key catalytic moieties of the enzyme. researchgate.net This provides a detailed picture of enzyme-catalyzed reactions, including substrate orientation and bond dynamics. researchgate.net

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is essential for mapping out the entire reaction pathway of chemical transformations, including those involving 2,5-DHP. These models help identify intermediate structures, transition states, and the energy barriers associated with each step of the reaction.

For the degradation of 2,5-DHP by NicX, computational modeling has been used to trace the transformation of 2,5-DHP into N-formylmaleamic acid. researchgate.netacs.orgnih.gov The process involves several key steps, including the initial attack by the Fe(III)-superoxide species, the formation of a substrate radical, and the subsequent cleavage of the pyridine (B92270) ring. acs.orgnih.gov

Identifying the minimum-energy paths (MEPs) is a critical aspect of understanding reaction mechanisms. arxiv.org Recent advancements in machine learning are being applied to predict these pathways more efficiently, which could accelerate the study of reactions like the one catalyzed by NicX. arxiv.orgrsc.org By understanding the transition states, which represent the highest energy point along the reaction coordinate, researchers can gain insights into the factors that control the reaction rate.

Prediction of Molecular Properties and Interactions Relevant to Biological Systems

Computational methods are also used to predict a wide range of molecular properties of 2,5-DHP that are relevant to its biological function. These properties include its electrostatic potential, which indicates how the molecule will interact with other charged or polar molecules, and its potential to form hydrogen bonds.

The study of 2,5-DHP's metabolism is important for understanding its detoxification in living organisms, as high concentrations can be toxic. ontosight.ai Computational predictions can help to understand how 2,5-DHP interacts with various biological targets. For example, understanding the electronic properties of 2,5-DHP can provide insights into its role as a substrate for dioxygenases like NicX.

Coordination Chemistry of 2,5 Dihydroxypyridine and Analogues

Metal Ion Chelation Properties of 2,5-Dihydroxypyridine (B106003)

This compound (2,5-DHP), along with its structural isomers like 2,3-dihydroxypyridine (B124209), exhibits significant metal-chelating properties. The presence of hydroxyl groups in the ortho position to each other in analogues like 2,3-dihydroxypyridine allows them to act as effective bidentate ligands, forming stable complexes with metal ions. tandfonline.com This chelation is crucial in various biological and chemical systems. For instance, the ability to bind metal ions, particularly iron(III), is a key feature that can prevent metal-induced oxidative damage.

Hydroxypyridinones, which are tautomeric forms of dihydroxypyridines, are excellent building blocks for developing a range of chelating agents. kcl.ac.uk Their ability to rapidly bind hard metal ions in aqueous solutions has led to their application in biological and medical contexts. kcl.ac.uk The deprotonation of the hydroxyl groups facilitates the coordination to the metal center, forming stable chelate rings. The pKa value of the hydroxyl proton is a critical factor in the chelation process. tandfonline.com For example, the pKa of the 3-hydroxy proton in 2,3-dihydroxypyridine is influenced by hydrogen bonding with the adjacent carbonyl oxygen in its pyridone tautomer. tandfonline.com

The coordination of 2,5-DHP and its analogues is not limited to iron; they can also form complexes with other metal ions such as aluminum(III), copper(II), and zinc(II). researchgate.net The selectivity of these ligands for different metal ions is an important aspect of their chelation chemistry. For instance, some hydroxypyridinone derivatives have shown a higher selectivity for iron(III) over other essential metal ions, which is a desirable characteristic for therapeutic applications. researchgate.net

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with dihydroxypyridine ligands has been extensively studied. A variety of transition metal complexes have been prepared using 5-chloro-2,3-dihydroxypyridine as a ligand. tandfonline.comresearchgate.net The synthesis typically involves the reaction of the dihydroxypyridine ligand with a suitable metal salt in an appropriate solvent, sometimes in the presence of a base to facilitate deprotonation of the hydroxyl groups. tandfonline.com

A range of complexes with different metals has been synthesized, including those with molybdenum, tungsten, osmium, uranium, rhenium, palladium, platinum, ruthenium, rhodium, and iridium. tandfonline.comresearchgate.net The stoichiometry of the resulting complexes can vary, leading to the formation of mononuclear, dinuclear, cationic, anionic, or neutral species. tandfonline.com For example, the reaction of 5-chloro-2,3-dihydroxypyridine (H₂cdhp) with molybdate (B1676688) ions yields the dinuclear complex cis-[Mo₂O₅(cdhp)₂]²⁻, while reaction with uranyl nitrate (B79036) produces the mononuclear complex trans-[UO₂(Hcdhp)₂]. tandfonline.com

The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques. These include:

Vibrational Spectroscopy (IR and Raman): To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are used to elucidate the structure of the complexes in solution. tandfonline.comresearchgate.net

Electronic Spectroscopy (UV-Vis): To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bonding. tandfonline.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. tandfonline.comresearchgate.net

Conductivity Measurements: To determine the electrolytic nature of the complexes (cationic, anionic, or neutral). tandfonline.comresearchgate.net

Thermal Analysis: To study the thermal stability of the complexes. tandfonline.com

| Complex Formula | Central Metal Ion(s) | Ligand | Noteworthy Feature |

|---|---|---|---|

| cis-[Mo₂O₅(cdhp)₂]²⁻ | Molybdenum(VI) | 5-chloro-2,3-dihydroxypyridine (dianion) | Dinuclear oxo-bridged complex. tandfonline.com |

| trans-[UO₂(Hcdhp)₂] | Uranium(VI) | 5-chloro-2,3-dihydroxypyridine (monoanion) | Mononuclear uranyl complex. tandfonline.com |

| [Pd(bpy)(cdhp)] | Palladium(II) | 5-chloro-2,3-dihydroxypyridine (dianion) and 2,2'-bipyridine | Mixed-ligand complex. tandfonline.com |

| [Ru(PPh₃)₂(Hcdhp)₂] | Ruthenium(II) | 5-chloro-2,3-dihydroxypyridine (monoanion) and triphenylphosphine | Contains phosphine (B1218219) co-ligands. tandfonline.comresearchgate.net |

| [Rh(Hcdhp)₂Cl(H₂O)] | Rhodium(III) | 5-chloro-2,3-dihydroxypyridine (monoanion) | Contains aqua and chloro ligands. tandfonline.comresearchgate.net |

Application of Coordination Complexes as Synthetic Enzyme Models

Coordination complexes of this compound and its analogues have been investigated as synthetic models for metalloenzymes, particularly non-heme iron dioxygenases. marquette.edu These enzymes play a crucial role in the biodegradation of aromatic and heterocyclic compounds by catalyzing the oxidative cleavage of the ring. nih.gov